molecular formula C9H10N2O2 B6264054 (2E)-3-(6-amino-2-methylpyridin-3-yl)prop-2-enoic acid CAS No. 335030-92-7

(2E)-3-(6-amino-2-methylpyridin-3-yl)prop-2-enoic acid

Cat. No. B6264054
CAS RN: 335030-92-7
M. Wt: 178.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-(6-amino-2-methylpyridin-3-yl)prop-2-enoic acid, also known as 2-amino-3-methylpyridine-2-carboxylic acid or AMPCA, is an organic compound belonging to the pyridine family. It is a colorless solid that is used in scientific research and has a variety of applications.

Scientific Research Applications

AMPCA is used in scientific research for a variety of applications. It has been used in the synthesis of biologically active compounds, such as aniline derivatives and β-lactams, as well as in the synthesis of polymers materials. It is also used as a reagent in organic synthesis and peptide synthesis.

Mechanism of Action

The mechanism of action of AMPCA is not well understood, but it is believed to act as an inhibitor of the enzyme histone deacetylase (HDAC). HDAC is an enzyme that is involved in the regulation of gene expression, and it is believed that AMPCA can inhibit its activity, leading to changes in gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of AMPCA are not well understood. Studies have suggested that it can inhibit the activity of the enzyme HDAC, which could lead to changes in gene expression. It has also been shown to have antioxidant effects and can act as a free radical scavenger.

Advantages and Limitations for Lab Experiments

AMPCA has several advantages for use in lab experiments. It is a relatively stable compound, and it is relatively inexpensive to synthesize. It is also soluble in a variety of solvents, making it easy to work with in the lab. However, it is important to note that AMPCA is toxic and should be handled with care.

Future Directions

Future research on AMPCA could focus on further elucidating its mechanism of action, as well as its biochemical and physiological effects. Additionally, further studies could explore its potential as a therapeutic agent, as well as its potential applications in materials science. Finally, further research could investigate its potential as an antioxidant and free radical scavenger.

Synthesis Methods

AMPCA can be synthesized from 2-methylpyridine and bromoacetic acid in two steps. The first step involves reacting the 2-methylpyridine with bromoacetic acid in the presence of a base, such as sodium hydroxide, to form 2-bromo-3-methylpyridine-2-carboxylic acid. The second step involves reacting the 2-bromo-3-methylpyridine-2-carboxylic acid with ammonia to form AMPCA.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2E)-3-(6-amino-2-methylpyridin-3-yl)prop-2-enoic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-methyl-3-pyridinamine", "acryloyl chloride", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "water" ], "Reaction": [ "Step 1: 2-methyl-3-pyridinamine is reacted with acryloyl chloride in the presence of a base such as sodium hydroxide to form (2E)-3-(6-acryloyl-2-methylpyridin-3-yl)prop-2-enoic acid.", "Step 2: The resulting product is then hydrolyzed with hydrochloric acid to remove the acryloyl group and form (2E)-3-(6-amino-2-methylpyridin-3-yl)prop-2-enoic acid.", "Step 3: The final product is isolated by extraction with diethyl ether and purification by recrystallization from water." ] }

CAS RN

335030-92-7

Product Name

(2E)-3-(6-amino-2-methylpyridin-3-yl)prop-2-enoic acid

Molecular Formula

C9H10N2O2

Molecular Weight

178.2

Purity

95

Origin of Product

United States

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